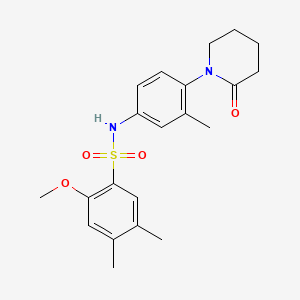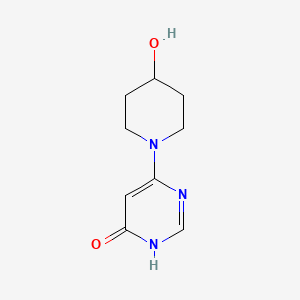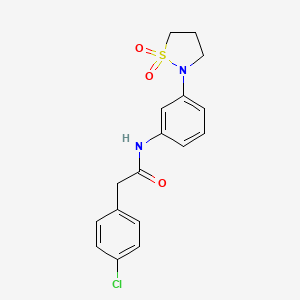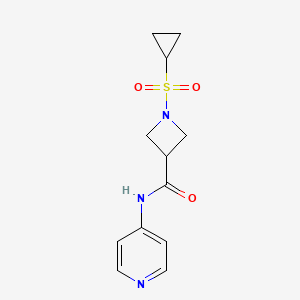
Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically influenced by factors such as the presence of a catalyst, temperature, and the nature of the reactants .Applications De Recherche Scientifique
Supramolecular Liquid Crystals
Research into the properties and applications of compounds similar to Methyl 4-((3-(pyridin-2-yloxy)benzyl)carbamoyl)benzoate has led to intriguing findings in the area of supramolecular liquid crystals. Specifically, the study of laterally methyl-substituted 1:1 associates between non-mesomorphic pyridine-based derivatives and benzoic acids has provided insights into the influence of various substituents on the formation and stability of supramolecular liquid crystal phases. These phases are induced by intermolecular hydrogen bonding, showcasing the potential of such compounds in the development of new liquid crystal materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).
Scaffold for Functionalized Isoxazoles
In another study, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, derived from similar pyridine-based compounds, demonstrated a convenient scaffold for the creation of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This highlights the versatility of such compounds in synthetic organic chemistry, enabling the development of novel heterocyclic compounds with potential applications in various fields, including medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Crystal Engineering
Furthermore, the compound Methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, has been studied for its unique crystallization behavior. It was found that under high pressure, this compound undergoes a phase transition from a structure with eight molecules in the crystallographic asymmetric unit to a more compact structure. This property is of significant interest in the field of crystal engineering, where the control of crystal structures and phase transitions is crucial for the design of new materials with desired physical and chemical properties (Johnstone et al., 2010).
Hyperbranched Aromatic Polyamide
The use of methyl 3,5-bis(4-aminophenoxy)benzoate in the synthesis of hyperbranched aromatic polyamides showcases another application area. The resulting polymers exhibit good solubility in common organic solvents and have been characterized for their molecular weights, highlighting their potential in polymer science for applications requiring specific solubility and molecular weight characteristics (Yang, Jikei, & Kakimoto, 1999).
Propriétés
IUPAC Name |
methyl 4-[(3-pyridin-2-yloxyphenyl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-21(25)17-10-8-16(9-11-17)20(24)23-14-15-5-4-6-18(13-15)27-19-7-2-3-12-22-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWTBPWXJPNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)





![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)
